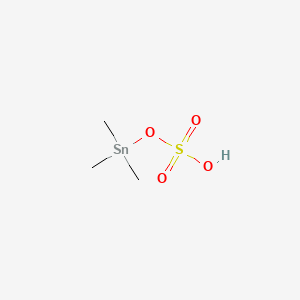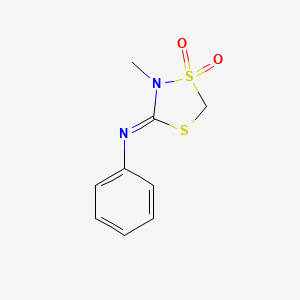
6,6'-Dinitro-1,1',2,2'-tetrahydro-5,5'-biacenaphthylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features two acenaphthylene units connected through a tetrahydro linkage, with nitro groups attached at the 6 and 6’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dinitro-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene typically involves multi-step organic reactions. One common method includes the nitration of 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of strong acids and the potential explosiveness of nitro compounds.
化学反応の分析
Types of Reactions
6,6’-Dinitro-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: Under strong oxidizing conditions, the tetrahydro linkage can be oxidized to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution Reagents: Nucleophiles such as amines or thiols.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 6,6’-diamino-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with altered structural properties.
科学的研究の応用
6,6’-Dinitro-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential as a drug intermediate or in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6,6’-Dinitro-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound may also participate in electron transfer processes, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4,6-Dinitro-1,1,3,3,5-pentamethylindane: Another nitro-substituted compound with different structural features.
3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol: A structurally related compound with hydroxyl groups instead of nitro groups.
Uniqueness
6,6’-Dinitro-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene is unique due to its specific arrangement of nitro groups and tetrahydro linkage, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
63291-29-2 |
|---|---|
分子式 |
C24H16N2O4 |
分子量 |
396.4 g/mol |
IUPAC名 |
5-nitro-6-(6-nitro-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C24H16N2O4/c27-25(28)19-11-7-15-3-1-13-5-9-17(23(19)21(13)15)18-10-6-14-2-4-16-8-12-20(26(29)30)24(18)22(14)16/h5-12H,1-4H2 |
InChIキー |
QVMNVRRLEPJZIR-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)C4=C5C(=CC=C6C5=C(CC6)C=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


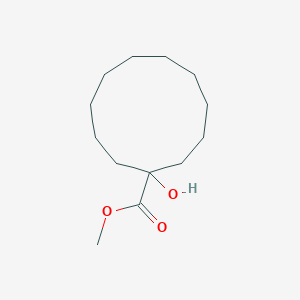
![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
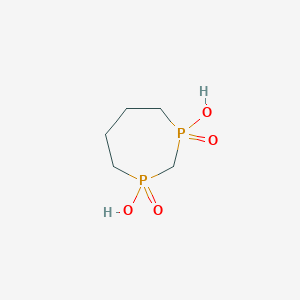
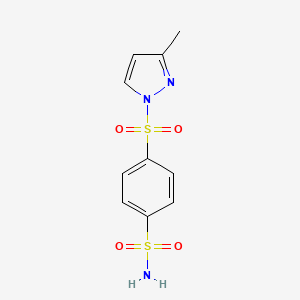
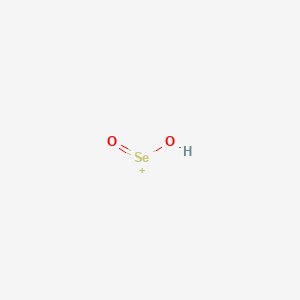

![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
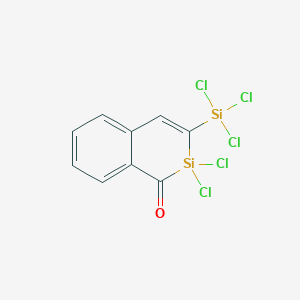
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)
